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Compound of Interest

Compound Name: Photo-lysine

Cat. No.: B560627 Get Quote

Introduction

Photo-lysine is a non-natural amino acid analogue that enables the study of protein-protein

interactions (PPIs) with high spatial and temporal resolution.[1][2][3] It contains a diazirine

moiety, a small, photo-activatable functional group, incorporated into the side chain of lysine.[2]

[4] This chemically inert group can be activated by ultraviolet (UV) light, typically in the range of

330-370 nm, to form a highly reactive carbene intermediate.[4] This intermediate rapidly and

indiscriminately forms covalent bonds with molecules in its immediate vicinity, effectively

"capturing" transient and stable protein interactions.[1][4] Photo-lysine can be readily

incorporated into proteins by the native mammalian translation machinery, making it a powerful

tool for mapping PPIs in living cells.[2][3]

Mechanism of Activation

The activation of photo-lysine is a light-dependent process. Upon irradiation with long-wave

UV light, the diazirine ring absorbs a photon and releases nitrogen gas, generating a short-

lived and highly reactive carbene species. This carbene can then insert into C-H, N-H, or O-H

bonds of nearby amino acid residues, resulting in a stable covalent crosslink between the

photo-lysine-containing protein and its interaction partner(s). The compact size of the diazirine

group minimizes steric hindrance, allowing for its incorporation into various positions within a

protein structure.[1]
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The ability to covalently trap protein interactions makes photo-lysine a valuable tool in various

research and drug development applications:

Identification of Novel Protein-Protein Interactions: By incorporating photo-lysine into a

protein of interest, researchers can identify its direct and transient binding partners within a

cellular context.[1][5]

Mapping Interaction Interfaces: Site-specific incorporation of photo-lysine allows for the

precise mapping of protein binding sites.

Validation of Drug Targets: Photo-lysine can be used to confirm the engagement of a drug

with its intended protein target in a cellular environment.

Studying Post-Translational Modification-Mediated Interactions: This technique is particularly

useful for capturing interactions that are dependent on post-translational modifications of

lysine residues.[2][3]

Quantitative Data Summary
The efficiency of photo-lysine activation and subsequent crosslinking is dependent on several

key parameters of the UV irradiation protocol. The following table summarizes the critical

quantitative data for successful photo-lysine activation.
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Parameter Recommended Value Notes

UV Wavelength
330 - 370 nm (Optimal: ~345-

365 nm)

Avoid short-wave UV (e.g., 254

nm) to prevent damage to

proteins and DNA.[6]

UV Light Source

High-intensity 365 nm LED,

Mercury Vapor Lamp,

Stratalinker

The choice of lamp will

influence the required

exposure time and distance.

UV Intensity 10 - 18 mW/cm²
Higher intensity sources can

reduce irradiation time.

Irradiation Time 5 seconds - 15 minutes

This is highly dependent on

the light source intensity and

distance. Shorter times are

possible with high-intensity

sources.[3]

Distance from Sample 1 - 20 cm

Closer distances are required

for lower intensity lamps. For

example, 3-5 cm for a 15W

lamp and 1 cm for a handheld

lamp.[6]

Energy Dose
Optimization is typically

required.

While a specific dose for

photo-lysine is not consistently

reported, a starting point for

optimization could be in the

range of 100-500 mJ/cm².

Experimental Protocols
1. Incorporation of Photo-Lysine into Cellular Proteins

This protocol describes the metabolic labeling of mammalian cells with photo-lysine.

Materials:

Mammalian cells of interest
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Complete cell culture medium

Lysine-free cell culture medium

Photo-lysine (e.g., H-L-Photo-lysine)

Phosphate-buffered saline (PBS)

Procedure:

Culture mammalian cells to the desired confluency (typically 70-80%).

Aspirate the complete culture medium and wash the cells once with sterile PBS.

Replace the medium with lysine-free medium supplemented with photo-lysine. The final

concentration of photo-lysine may need to be optimized but is typically in the low millimolar

range.

Incubate the cells for a period sufficient to allow for protein turnover and incorporation of

photo-lysine. This can range from a few hours to overnight, depending on the cell type and

the protein of interest.

2. UV Irradiation for Photo-Crosslinking

This protocol outlines the procedure for activating photo-lysine to induce protein-protein

crosslinking in adherent mammalian cells.

Materials:

Cells with incorporated photo-lysine

Ice-cold PBS

UV light source (e.g., 365 nm UV lamp)

UV radiometer (optional, for measuring light intensity)

Procedure:
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Place the cell culture plate on ice.

Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

Remove the lid of the culture plate to avoid blocking the UV light.

Position the UV lamp at a fixed distance above the cells. The distance will depend on the

lamp's intensity.[6]

Irradiate the cells with UV light (365 nm) for the desired duration. The optimal time will need

to be determined empirically but can range from a few seconds to several minutes

depending on the light source.[3] For high-intensity sources, shorter exposure times are

recommended to minimize potential cell damage.

Following irradiation, immediately proceed with cell lysis and downstream analysis (e.g.,

immunoprecipitation, SDS-PAGE, mass spectrometry).
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Caption: Mechanism of photo-lysine activation and crosslinking.
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Caption: Experimental workflow for UV irradiation of cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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